2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one
Description
This compound features a hybrid structure combining a thiazole core substituted with a 4-fluorophenylamino group and a piperazine-ethanone moiety linked to a pyridinyl ring. The thiazole ring (a sulfur- and nitrogen-containing heterocycle) is known for its role in enhancing metabolic stability and binding affinity in drug design . The pyridin-2-yl-piperazine segment contributes to solubility and receptor-binding versatility, as piperazine derivatives are common in CNS-targeting agents and kinase inhibitors .
Properties
IUPAC Name |
2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5OS/c21-15-4-6-16(7-5-15)23-20-24-17(14-28-20)13-19(27)26-11-9-25(10-12-26)18-3-1-2-8-22-18/h1-8,14H,9-13H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMCLMZEHQESNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CC3=CSC(=N3)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , characterized by a thiazole ring and various functional groups that contribute to its biological activity. The presence of the 4-fluorophenyl group and piperazine moiety enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in disease processes. For example, it may act as an inhibitor of bacterial enzymes, contributing to its antimicrobial effects, or interfere with signaling pathways critical for cancer cell proliferation.
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Table 1: Antimicrobial Activity Data
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 31.25 µg/mL |
| This compound | S. aureus | 15.62 µg/mL |
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazole derivatives. The compound has been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 10.5 |
| 2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-y}-1-[4-(pyridin-2-y)piperazin-1-y]ethan-1-one | MCF7 | 8.3 |
Study on Antidepressant Effects
A related study evaluated the effects of similar compounds on serotonin reuptake inhibition, which is crucial for antidepressant activity. The study found that compounds with similar structural motifs exhibited significant inhibition of serotonin transporters, suggesting potential antidepressant properties.
In Vivo Studies
In vivo studies using animal models have demonstrated that thiazole derivatives can reduce tumor growth and enhance survival rates in cancer-bearing mice. These studies provide crucial insights into the therapeutic potential of such compounds in clinical settings.
Comparison with Similar Compounds
Key Observations :
- Thiazole vs.
- Linker Flexibility: The ethanone linker in the target compound and BF22546 allows conformational rigidity compared to the ethane-amine linker in , which may impact target selectivity.
Piperazine Substituent Variations
Piperazine modifications significantly alter physicochemical and pharmacological properties:
- Pyridin-2-yl (Target Compound) : Enhances basicity and solubility due to the pyridine nitrogen, favoring interactions with polar enzyme pockets .
- Trifluoromethylphenyl (Compound 21 in ) : The electron-withdrawing CF₃ group increases lipophilicity and may improve blood-brain barrier penetration but reduces aqueous solubility .
- Benzhydryl (CAS 551921-46-1 ) : Bulky substituents like benzhydryl improve receptor affinity via hydrophobic interactions but may limit bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
